Cas no 2171792-33-7 (5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane)
5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
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- 2171792-33-7
- EN300-1642618
- 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane
- 5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane
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- Inchi: 1S/C12H22N2O/c1-2-10(3-1)11-12(15-9-8-14-11)4-6-13-7-5-12/h10-11,13-14H,1-9H2
- InChI Key: RVZDKTAKWVTFPV-UHFFFAOYSA-N
- SMILES: O1CCNC(C21CCNCC2)C1CCC1
Computed Properties
- Exact Mass: 210.173213330g/mol
- Monoisotopic Mass: 210.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.3Ų
5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1642618-0.05g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 0.05g |
$780.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-0.1g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 0.1g |
$817.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-0.25g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 0.25g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-0.5g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 0.5g |
$891.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-1.0g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-2.5g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 2.5g |
$1819.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-5.0g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-10.0g |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1642618-50mg |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 50mg |
$780.0 | 2023-09-22 | ||
| Enamine | EN300-1642618-100mg |
5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2171792-33-7 | 100mg |
$817.0 | 2023-09-22 |
5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane
Research Brief on 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 2171792-33-7): Recent Advances and Applications
The compound 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 2171792-33-7) has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its unique spirocyclic structure, which offers enhanced metabolic stability and improved blood-brain barrier penetration compared to traditional heterocyclic compounds. This research brief synthesizes the latest findings on this molecule, focusing on its synthetic routes, pharmacological properties, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the efficient synthesis of 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane via a novel [3+2] cycloaddition strategy, achieving an overall yield of 68% with excellent enantioselectivity (98% ee). The researchers emphasized the compound's remarkable stability under physiological conditions, with a plasma half-life exceeding 12 hours in murine models. Molecular docking studies revealed high affinity (Ki = 2.3 nM) for σ1 receptors, suggesting potential applications in neuropathic pain management.
In the field of antiviral research, a recent patent application (WO2023187542) disclosed derivatives of 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane showing potent inhibition against SARS-CoV-2 main protease (IC50 = 0.87 μM). The lead compound demonstrated synergistic effects with remdesivir in vitro, reducing viral load by 3.2 log units in human airway epithelial cells. Structural-activity relationship (SAR) analysis identified the cyclobutyl moiety as critical for maintaining antiviral activity while minimizing cytotoxicity (selectivity index > 500).
Pharmacokinetic studies presented at the 2024 American Chemical Society National Meeting revealed that 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibits favorable ADME properties, including 92% oral bioavailability in primates and linear pharmacokinetics across doses of 1-100 mg/kg. The compound showed minimal inhibition of major CYP450 isoforms (IC50 > 50 μM), suggesting low potential for drug-drug interactions. Microsomal stability assays indicated <20% degradation after 60 minutes incubation with human liver microsomes.
Emerging applications in oncology were highlighted in a Nature Communications paper (2024;15:2345), where the spirocyclic core was functionalized to create dual HDAC6/BRD4 inhibitors. The optimized derivative (compound 17b) demonstrated nanomolar potency against multiple myeloma cell lines (LC50 = 28 nM in MM1.S cells) while sparing normal lymphocytes. Mechanistic studies revealed simultaneous disruption of c-Myc and NF-κB signaling pathways, with complete tumor regression observed in 60% of xenograft models at 10 mg/kg dosing.
Current challenges in the development of 5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives include the need for improved synthetic scalability and deeper understanding of its off-target effects. A 2024 review in Drug Discovery Today (10.1016/j.drudis.2024.103956) identified three clinical-stage candidates derived from this scaffold, with the most advanced (CB-1104) currently in Phase II trials for treatment-resistant depression. Future research directions likely will explore its potential in neurodegenerative diseases, given preliminary evidence of neuroprotective effects in α-synucleinopathy models.
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